molecular formula C21H19P B14336665 Diphenyl(1-phenylprop-1-en-2-yl)phosphane CAS No. 107394-76-3

Diphenyl(1-phenylprop-1-en-2-yl)phosphane

Katalognummer: B14336665
CAS-Nummer: 107394-76-3
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: UJYYNNQPONHXAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(1-phenylprop-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylprop-1-en-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(1-phenylprop-1-en-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable precursor such as 1-phenylprop-1-en-2-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl(1-phenylprop-1-en-2-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or 1-phenylprop-1-en-2-yl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diphenyl(1-phenylprop-1-en-2-yl)phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of diphenyl(1-phenylprop-1-en-2-yl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphine: A simpler phosphine compound with two phenyl groups bonded to phosphorus.

    Triphenylphosphine: Contains three phenyl groups bonded to phosphorus and is widely used in organic synthesis.

    Diphenyl(1-pyrenyl)phosphine: Similar structure but with a pyrene group instead of the 1-phenylprop-1-en-2-yl group.

Uniqueness

Diphenyl(1-phenylprop-1-en-2-yl)phosphane is unique due to the presence of the 1-phenylprop-1-en-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler phosphine compounds.

Eigenschaften

CAS-Nummer

107394-76-3

Molekularformel

C21H19P

Molekulargewicht

302.3 g/mol

IUPAC-Name

diphenyl(1-phenylprop-1-en-2-yl)phosphane

InChI

InChI=1S/C21H19P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI-Schlüssel

UJYYNNQPONHXAT-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.